3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide
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Overview
Description
The compound “3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide” is a heterocyclic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of triazole compounds, including the one , is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows triazole compounds to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds, including the one , are known to undergo a variety of chemical reactions. For instance, they can be synthesized via multi-component reactions of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .Physical and Chemical Properties Analysis
The physical and chemical properties of triazole compounds depend on their specific structure and the substituents they carry. For instance, some triazole compounds have been found to display antimicrobial activity .Scientific Research Applications
Synthesis and Biological Activity
- Novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety were synthesized and demonstrated moderate effects against certain bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antimicrobial and Anticancer Agents
- Synthesized compounds with pyrazolopyrimidine derivatives showed potential as anticancer and anti-5-lipoxygenase agents, indicating a strong foundation for further exploration into related chemical structures for therapeutic applications (Rahmouni et al., 2016).
- Another study synthesized thiophene-based heterocycles as potential antimicrobial agents, highlighting the utility of incorporating specific moieties for enhancing biological activity (Mabkhot et al., 2016).
Synthesis Methodologies
- Efficient synthesis methods for substituted pyrazolopyridine and pyrimidine derivatives were developed, which could be relevant for synthesizing the compound of interest, emphasizing the importance of innovative synthetic routes for creating novel compounds with potential scientific applications (Guleli et al., 2019).
Computational Studies and Mechanistic Insights
- Some research focuses on computational elucidation of mechanisms and structure-activity relationships of synthesized compounds, which could be applicable for understanding the properties and potential applications of "3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide" (Mallisetty et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazines, have been identified to provide potent ligands for numerous receptors . These compounds have been regarded as a “privileged motif” for several decades .
Mode of Action
It’s known that triazole compounds, which are part of this compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets by binding to them, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been used as therapeutic agents or their precursors or chemical labels shedding light on biochemical mechanisms . This suggests that this compound could potentially affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Some compounds with similar structures have shown moderate to good antibacterial activities against both gram-positive and gram-negative bacterial strains . This suggests that this compound could potentially have similar effects.
Action Environment
It’s known that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Future Directions
The future directions for research on this compound and similar triazole compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, the method offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
Properties
IUPAC Name |
3,5-dimethyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6O/c1-7-12(8(2)20-19-7)13(24)18-6-11-22-21-10-5-9(14(15,16)17)3-4-23(10)11/h3-5H,6H2,1-2H3,(H,18,24)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDRKSOSXKBVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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